molecular formula C23H23NO2 B5614725 N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

Cat. No. B5614725
M. Wt: 345.4 g/mol
InChI Key: GROXUMPPOGABBK-UHFFFAOYSA-N
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Description

This section generally introduces acetamides, which are organic compounds featuring an acetamide group attached to an aromatic or aliphatic structure. These compounds are often studied for their structural and chemical properties, which can be influenced significantly by their specific substituents.

Synthesis Analysis

The synthesis of acetamides typically involves processes such as reduction, acetylation, ethylation, and condensation. A study on a similar acetamide compound outlined a process involving reduction of m-nitro acetophenone, followed by acetylation and ethylation, yielding high purity compounds suitable for scale-up production (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of acetamide compounds can be elucidated using crystallography, which reveals information about bond parameters and molecular conformation. For instance, the conformation of the N—H bond in a related acetamide compound was found to be syn to the methyl substituent, influencing the overall molecular structure and hydrogen bonding patterns (B. Gowda et al., 2007).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-16-5-8-19(9-6-16)20-10-12-21(13-11-20)26-15-23(25)24-22-14-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROXUMPPOGABBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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